![molecular formula C18H17NO B14717640 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol CAS No. 6638-99-9](/img/structure/B14717640.png)
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol is an organic compound that features a naphthalene ring system substituted with an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-amino-5-methylbenzylamine. The reaction is usually carried out in an ethanol solvent with a few drops of acetic acid to catalyze the reaction. The mixture is stirred at ambient temperature for several hours, resulting in the formation of the desired product, which is then isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to halogenation, nitration, or sulfonation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methyl-1-naphthol: A menadione analog with similar structural features but different functional groups.
2-Amino-1-naphthol: Lacks the methyl group present in 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol.
1-Naphthol: Contains only the hydroxyl group without the amino and methyl substituents.
Propiedades
Número CAS |
6638-99-9 |
|---|---|
Fórmula molecular |
C18H17NO |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
1-[(2-amino-5-methylphenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO/c1-12-6-8-17(19)14(10-12)11-16-15-5-3-2-4-13(15)7-9-18(16)20/h2-10,20H,11,19H2,1H3 |
Clave InChI |
GUFRYZATWTZLIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




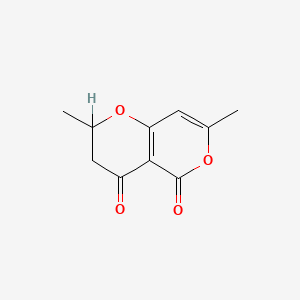
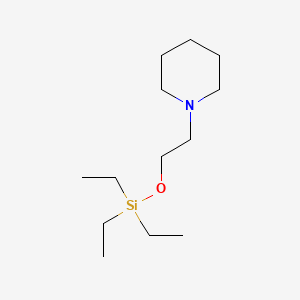
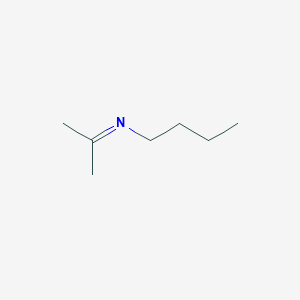
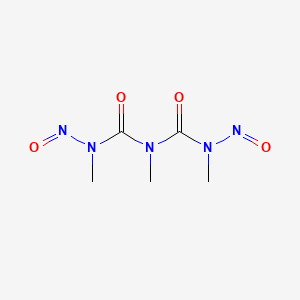
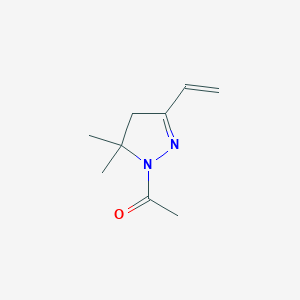
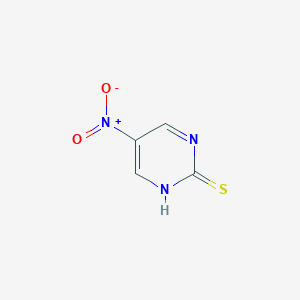
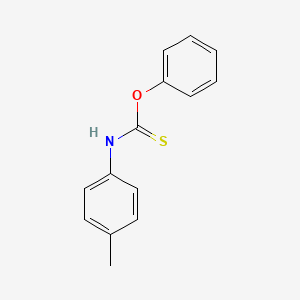
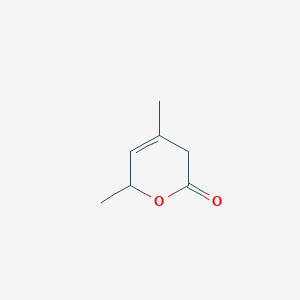
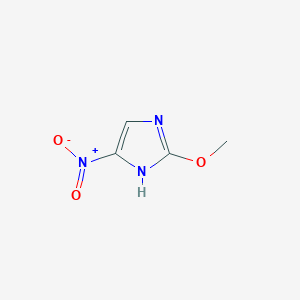

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)

